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Compound of Interest

Compound Name: Alimix

Cat. No.: B2698976

Titusville, NJ — July 14, 2000 — Janssen Pharmaceutica, in consultation with the U.S. Food and
Drug Administration (FDA), announced the withdrawal of Alimix (cisapride), marketed as
Propulsid®, from the U.S. market.[1][2] This decision was prompted by numerous reports of
serious cardiac arrhythmias, including QT interval prolongation, Torsades de Pointes (TdP),
and sudden death.[1][2][3][4] This technical support center provides researchers, scientists,
and drug development professionals with detailed information regarding the withdrawal, the
underlying mechanisms, and relevant experimental data.

Frequently Asked Questions (FAQS)

Q1: What was the primary reason for the withdrawal of Alimix (Cisapride)?

Al: The primary reason for the withdrawal of cisapride was the unacceptable risk of serious
and life-threatening cardiac arrhythmias.[1][2][3][4] Specifically, the use of cisapride was
associated with prolongation of the QT interval on an electrocardiogram (ECG), which can lead
to a polymorphic ventricular tachycardia called Torsades de Pointes (TdP), potentially resulting
in ventricular fibrillation and sudden cardiac death.[1][2]

Q2: How many adverse events were reported with Cisapride?

A2: As of December 31, 1999, the FDA had received 341 reports of heart rhythm abnormalities
associated with cisapride use, which included 80 reported deaths.[3][4]

Q3: What is the pharmacological mechanism behind Cisapride-induced cardiac arrhythmias?
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A3: Cisapride induces cardiac arrhythmias by blocking the human ether-a-go-go-related gene
(hERG) potassium channel.[5][6] This channel is critical for the repolarization phase of the
cardiac action potential. Inhibition of the hERG channel by cisapride leads to a delay in
repolarization, which manifests as a prolonged QT interval on the ECG. This prolongation
creates an electrophysiological environment ripe for the development of early
afterdepolarizations and subsequent TdP.

Q4: Were there specific risk factors that increased the likelihood of these adverse events?

A4: Yes, several risk factors were identified that increased the risk of cisapride-induced cardiac
arrhythmias. These included:

e Drug Interactions: Co-administration of cisapride with drugs that inhibit the cytochrome P450
3A4 (CYP3A4) enzyme system.[1][7] Since cisapride is primarily metabolized by CYP3A4,
inhibitors of this enzyme increase the plasma concentration of cisapride, enhancing its
cardiotoxic effects.[4][8]

o Pre-existing Conditions: Patients with a history of congenital long QT syndrome, a history of
serious cardiac disease, or conditions predisposing to electrolyte imbalances (e.g., severe
dehydration, vomiting) were at higher risk.[1][4]

o Concomitant Medications: Use of other drugs known to prolong the QT interval.[1]

Troubleshooting Guide for Researchers

This guide is intended for researchers investigating compounds with potential effects on
cardiac repolarization.

Issue: Unexplained QT prolongation in pre-clinical or clinical studies.
¢ Investigate hERG Channel Inhibition:

o Recommendation: Perform in vitro patch-clamp studies on hERG-expressing cells to
determine if the compound directly blocks the hERG potassium channel.

o Expected Outcome: A dose-dependent inhibition of the hERG current would strongly
suggest a mechanism for QT prolongation.
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e Assess Metabolic Pathways:

o Recommendation: Characterize the metabolic profile of the compound, specifically
identifying the cytochrome P450 isoenzymes involved in its metabolism.

o Expected Outcome: If the compound is metabolized by a common polymorphic enzyme or
one that is frequently inhibited by other drugs (e.g., CYP3A4, CYP2D6), there is a higher
risk of drug-drug interactions leading to increased plasma concentrations and potential for
QT prolongation.

o Evaluate for Drug-Drug Interactions:

o Recommendation: Conduct in vitro studies to assess the inhibitory potential of the
compound on major CYP450 enzymes. Also, investigate the impact of known CYP
inhibitors on the metabolism of your compound.

o Expected Outcome: Identification of potential drug-drug interactions can help to predict
and mitigate risks in a clinical setting.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on cisapride's effects.

Table 1: Clinical Studies on Cisapride-Induced QTc Prolongation

. Mean Change in
Study Population Dosage Reference
QTc Interval (ms)

Adults 5 mg three times daily +7+£21 [9]
10 mg three times

Adults ] +13+15 [9]
daily

Children Not specified +15.5+4.6 [10]

Statistically significant
Infants (<3 months) ~0.80 mg/kg/day ) [11]
increase vs. controls

Table 2: In Vitro hERG Channel Inhibition by Cisapride
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Experimental Condition IC50 (nM) Reference
Whole-cell patch-clamp

6.5 [12]
(HEK293 cells, 22°C)
Whole-cell patch-clamp (CHO-

16.4 [5]
K1 cells, 20-22°C)
Whole-cell patch-clamp (CHO-

23.6 [5]

K1 cells, 37°C)

Action Potential Clamp
(HEK293 cells, 37°C)

7 - 72 (waveform dependent) [13]

Experimental Protocols

1. Whole-Cell Patch-Clamp Protocol for hERG Channel Inhibition Assay

e Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

e Solutions:

o External Solution (in mM): 137 NaCl, 4 KCI, 1.8 CaCl2, 1 MgCl2, 10 glucose, 10 HEPES

(pH 7.4 with NaOH).

o Internal Pipette Solution (in mM): 130 KCI, 1 MgCI2, 5 EGTA, 5 MgATP, 10 HEPES (pH

7.2 with KOH).

e Procedure:

o

o

[¢]

Establish a whole-cell patch-clamp configuration.
Hold the cell membrane potential at -80 mV.

Apply a depolarizing voltage step to a potential between -60 mV and +50 mV for 4

seconds to activate the hERG channels.

[¢]

Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.
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o Record baseline hERG currents.

o Perfuse the cells with the external solution containing various concentrations of the test
compound (e.g., cisapride).

o Repeat the voltage-clamp protocol and record the hERG currents in the presence of the
compound.

o Analyze the reduction in the tail current amplitude to determine the concentration-
dependent inhibition and calculate the IC50 value.[6]

2. Cytochrome P450 Interaction Study Protocol

e System: Human liver microsomes (HLMs) or recombinant human CYP450 enzymes.
e Substrate: Cisapride.

« Inhibitors: Isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

e Procedure:

o Incubate HLMs or recombinant CYP enzymes with cisapride in the presence and absence
of the specific inhibitor.

o Initiate the metabolic reaction by adding NADPH.
o After a defined incubation period, stop the reaction (e.g., by adding a quenching solvent).

o Analyze the formation of cisapride metabolites (e.g., norcisapride) using a validated
analytical method such as LC-MS/MS.

o Compare the rate of metabolite formation in the presence and absence of the inhibitor to
determine the degree of inhibition.[8]

Visualizations
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Caption: Mechanism of Cisapride-induced cardiac arrhythmia.
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Caption: Workflow for assessing cardiac liability of new compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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